molecular formula C21H30N6 B12244786 3-{[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]methyl}-4,5,6,7-tetrahydro-1H-indazole

3-{[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]methyl}-4,5,6,7-tetrahydro-1H-indazole

Cat. No.: B12244786
M. Wt: 366.5 g/mol
InChI Key: ZMOHQIBFRBTEHL-UHFFFAOYSA-N
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Description

3-{[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]methyl}-4,5,6,7-tetrahydro-1H-indazole is a complex organic compound that has garnered interest in various fields of scientific research This compound features a unique structure combining a tetrahydroindazole core with a piperazine ring substituted with a cyclopropyl-dimethylpyrimidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]methyl}-4,5,6,7-tetrahydro-1H-indazole typically involves multi-step organic reactions. The process begins with the preparation of the tetrahydroindazole core, followed by the introduction of the piperazine ring. The final step involves the attachment of the cyclopropyl-dimethylpyrimidinyl group to the piperazine ring. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the stability of intermediate compounds.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are employed to monitor the reaction progress and purity of the final product. Scaling up the production requires careful control of reaction conditions, including temperature, pressure, and reaction time, to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]methyl}-4,5,6,7-tetrahydro-1H-indazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the pyrimidinyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

3-{[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]methyl}-4,5,6,7-tetrahydro-1H-indazole has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]methyl}-4,5,6,7-tetrahydro-1H-indazole involves its interaction with specific molecular targets within cells. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Cyproheptadine Related Compound C: Shares structural similarities with the piperazine ring.

    Sulfur Compounds: Exhibit similar reactivity patterns in oxidation and reduction reactions.

Uniqueness

The uniqueness of 3-{[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]methyl}-4,5,6,7-tetrahydro-1H-indazole lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various research applications.

Properties

Molecular Formula

C21H30N6

Molecular Weight

366.5 g/mol

IUPAC Name

3-[[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]methyl]-4,5,6,7-tetrahydro-1H-indazole

InChI

InChI=1S/C21H30N6/c1-14-15(2)22-20(16-7-8-16)23-21(14)27-11-9-26(10-12-27)13-19-17-5-3-4-6-18(17)24-25-19/h16H,3-13H2,1-2H3,(H,24,25)

InChI Key

ZMOHQIBFRBTEHL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N=C1N2CCN(CC2)CC3=NNC4=C3CCCC4)C5CC5)C

Origin of Product

United States

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